molecular formula C18H17N3O2 B4198937 2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol

2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol

Cat. No. B4198937
M. Wt: 307.3 g/mol
InChI Key: CLAYRKVILRITPE-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anticancer agent. It was first synthesized in the 1980s and has since undergone extensive research to determine its mechanism of action and potential applications in cancer treatment.

Mechanism of Action

2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol is believed to work by activating the STING pathway, which is involved in the immune response to viral infections. When this compound is administered, it binds to a protein called STING, which then activates a cascade of signaling molecules that lead to the production of cytokines. These cytokines can then activate immune cells, such as T cells and natural killer cells, which can target and destroy cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha, which are involved in the immune response. This compound can also increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs. Additionally, this compound has been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol is that it has been shown to have broad-spectrum antitumor activity, meaning that it can be effective against a variety of different cancer types. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs, which can improve treatment outcomes. However, there are also limitations to using this compound in lab experiments. It can be difficult to administer this compound in a controlled manner, and there is a risk of toxicity at higher doses.

Future Directions

There are a number of potential future directions for research on 2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol. One area of focus is on developing new formulations of this compound that can be administered more effectively and with fewer side effects. Additionally, researchers are interested in exploring the use of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy. Finally, there is ongoing research into the mechanism of action of this compound, which could lead to the development of new drugs that target the STING pathway.

Scientific Research Applications

2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol has been extensively studied for its potential use as an anticancer agent. It has been shown to have antitumor activity in a variety of different cancer types, including lung, breast, and colon cancer. This compound works by activating the immune system and inducing the production of cytokines, which can lead to the destruction of cancer cells.

properties

IUPAC Name

2-[3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1,2,4-oxadiazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-21(2)14-10-7-13(8-11-14)9-12-17-19-18(23-20-17)15-5-3-4-6-16(15)22/h3-12,22H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAYRKVILRITPE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NOC(=N2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol
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2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol
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2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol
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2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol
Reactant of Route 5
2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol
Reactant of Route 6
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2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol

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